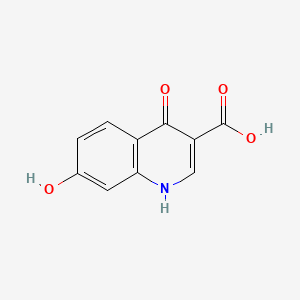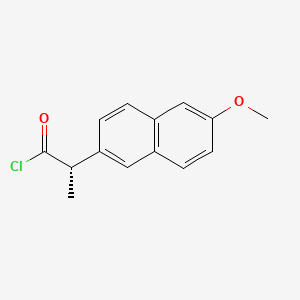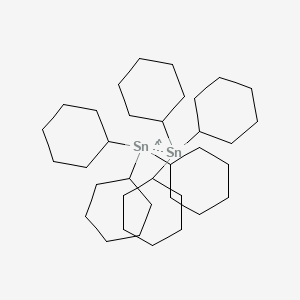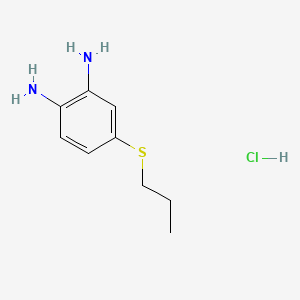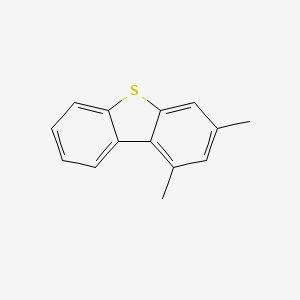![molecular formula C26H36N2O6 B1609246 5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE CAS No. 40471-97-4](/img/structure/B1609246.png)
5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,14,15-Dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane is a complex organic compound known for its unique structure and versatile applications. It is a member of the cryptand family, which are compounds known for their ability to form stable complexes with metal ions. This compound is particularly notable for its use in various scientific research fields due to its ability to act as a ligand in metal-ligand complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecinium iodide with other reagents to form the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
5,6,14,15-Dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often involving metal catalysts.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state products.
科学的研究の応用
5,6,14,15-Dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, including imaging techniques.
Medicine: Its role in magnetic resonance imaging (MRI) as a contrast agent is particularly noteworthy.
作用機序
The mechanism by which 5,6,14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane exerts its effects involves its ability to form stable complexes with metal ions. The compound acts as a ligand, binding to metal ions through its oxygen and nitrogen atoms. This interaction can influence the redox and electronic properties of the metal ions, making it useful in various applications, including imaging and catalysis .
類似化合物との比較
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: This compound is similar in structure and function, often used in similar applications.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: Another related compound with similar properties and uses.
Uniqueness
What sets 5,6,14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane apart is its specific structure, which allows for unique interactions with metal ions. This makes it particularly effective in applications requiring precise control over metal-ligand interactions, such as in MRI contrast agents and complex formation studies .
特性
CAS番号 |
40471-97-4 |
|---|---|
分子式 |
C26H36N2O6 |
分子量 |
472.6 g/mol |
IUPAC名 |
4,11,17,24,29,32-hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriaconta-5,7,9,18,20,22-hexaene |
InChI |
InChI=1S/C26H36N2O6/c1-2-6-24-23(5-1)31-17-11-27-9-15-29-21-22-30-16-10-28(12-18-32-24)14-20-34-26-8-4-3-7-25(26)33-19-13-27/h1-8H,9-22H2 |
InChIキー |
KBGDKACEOLZYIC-UHFFFAOYSA-N |
SMILES |
C1COCCOCCN2CCOC3=CC=CC=C3OCCN1CCOC4=CC=CC=C4OCC2 |
正規SMILES |
C1COCCOCCN2CCOC3=CC=CC=C3OCCN1CCOC4=CC=CC=C4OCC2 |
| 40471-97-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


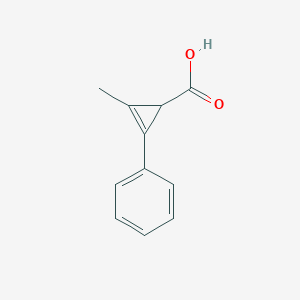
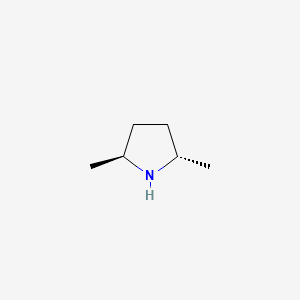
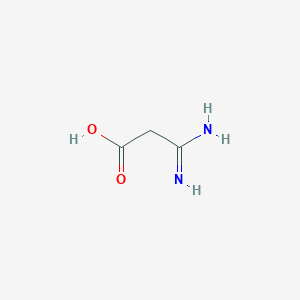
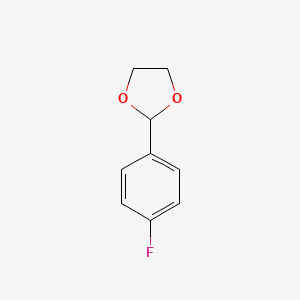
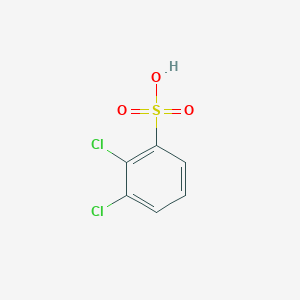
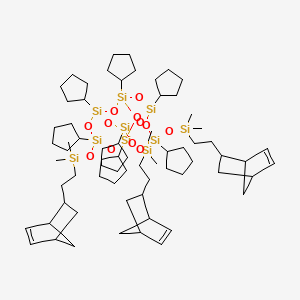
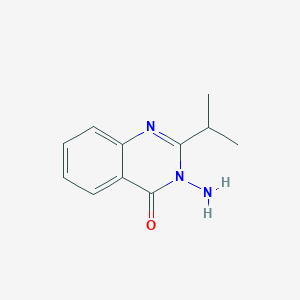
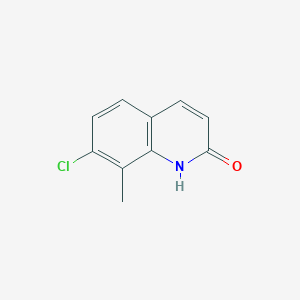
![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)
